Cas no 920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine)

(2R)-2-(3-Fluorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a fluorinated aromatic ring at the 2-position. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly for the development of bioactive compounds targeting central nervous system (CNS) disorders. The fluorine substituent enhances metabolic stability and influences binding affinity in receptor interactions. This compound exhibits high enantiomeric purity, ensuring consistent performance in chiral applications. Its rigid pyrrolidine scaffold and fluorophenyl group contribute to its utility in medicinal chemistry, enabling precise structural modifications for drug discovery. Suitable for use as a building block in peptidomimetics and small-molecule inhibitors, it offers synthetic versatility under controlled conditions.
(2R)-2-(3-fluorophenyl)pyrrolidine structure
920274-03-9 structure
Product Name:(2R)-2-(3-fluorophenyl)pyrrolidine
CAS No:920274-03-9
MF:C10H12FN
MW:165.207386016846
MDL:MFCD06762528
CID:69514
PubChem ID:7047887
Update Time:2025-06-28

(2R)-2-(3-fluorophenyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(3-Fluorophenyl)pyrrolidine
    • (R)-2-(3-Fluorophenyl)pyrrolidine, HCl
    • (2R)-2-(3-fluorophenyl)pyrrolidine
    • (R)-2-(3-fluorophenyl) pyrrolidine
    • (R)- 2-(3-fluorophenyl)pyrrolidine
    • AMOT0875
    • FCH853856
    • HP61002
    • AX8047349
    • Pyrrolidine,2-(3-fluorophenyl)-, (2R)-
    • X6111
    • AM20120620
    • 274F039
    • (2R)-2-(3-Fluorophenyl)pyrrolidine (ACI)
    • Q0R
    • AKOS015933174
    • Pyrrolidine, 2-(3-fluorophenyl)-,(2R)-
    • AKOS006292371
    • Pyrrolidine, 2-(3-fluorophenyl)-, (2R)-
    • P9X9H42J5F
    • UNII-P9X9H42J5F
    • CS-0008669
    • SCHEMBL433220
    • DTXSID30427569
    • 2-(3-Fluorophenyl)pyrrolidine, (R)-
    • AC-31658
    • MFCD06762528
    • N10477
    • 920274-03-9
    • AS-49775
    • MDL: MFCD06762528
    • Inchi: 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
    • InChI Key: OADZVVBVXBBMPW-SNVBAGLBSA-N
    • SMILES: FC1=CC=CC(=C1)[C@H]1CCCN1

Computed Properties

  • Exact Mass: 165.09500
  • Monoisotopic Mass: 165.095377549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9

Experimental Properties

  • PSA: 12.03000
  • LogP: 2.57900

(2R)-2-(3-fluorophenyl)pyrrolidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(2R)-2-(3-fluorophenyl)pyrrolidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  45 min, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Reference
A Kinome-Wide Selective Radiolabeled TrkB/C Inhibitor for in Vitro and in Vivo Neuroimaging: Synthesis, Preclinical Evaluation, and First-in-Human
Bernard-Gauthier, Vadim ; Bailey, Justin J.; Mossine, Andrew V.; Lindner, Simon; Vomacka, Lena; et al, Journal of Medicinal Chemistry, 2017, 60(16), 6897-6910

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  1 h, rt
1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ;  10 h, 10 atm, 30 °C
Reference
Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination
Zhang, Ying; Yan, Qiaozhi; Zi, Guofu ; Hou, Guohua, Organic Letters, 2017, 19(16), 4215-4218

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: 1,4-Dioxane ;  24 h, 50 atm, 50 °C
Reference
Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines
Zhang, Ying; Kong, Duanyang; Wang, Rui; Hou, Guohua, Organic & Biomolecular Chemistry, 2017, 15(14), 3006-3012

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  12 h, 60 - 70 °C; 70 °C → 0 °C; 1 h, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Reference
Preparation method of (R)-2-(2-substituted-5-fluorobenzene)pyrrolidine
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Glucose ,  NADP ,  Hydrochloric acid Catalysts: Glucose dehydrogenase ,  R-Imine reductase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases
Zhang, Yu-Hui; Chen, Fei-Fei ; Li, Bo-Bo; Zhou, Xin-Yi; Chen, Qi; et al, Organic Letters, 2020, 22(9), 3367-3372

Production Method 6

Reaction Conditions
1.1 Reagents: Isopropylamine Catalysts: Aminotransferase Solvents: Dimethyl sulfoxide ,  Water ;  48 h, pH 8, 37 °C; cooled
1.2 Reagents: Acetonitrile
Reference
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations
Heckmann, Christian M. ; Paul, Caroline E., JACS Au, 2023, 3(6), 1642-1649

Production Method 7

Reaction Conditions
1.1 Reagents: Sparteine Solvents: tert-Butyl methyl ether ;  rt → -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ;  -78 °C; -70 °C; 3 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ;  < -65 °C; 30 min, -78 °C; -78 °C → rt
1.4 Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate ;  rt; overnight, rt
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  1 h
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  2 h, rt
1.7 Reagents: Diethyl ether ;  10 min, rt
Reference
Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sparteine ,  sec-Butyllithium Solvents: Cyclohexane ,  tert-Butyl methyl ether ;  rt → -78 °C; < -70 °C; 3 h, -78 °C
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ;  < -65 °C; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ;  overnight, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  1,4-Dioxane ;  2 h, rt; 10 min, rt
1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  rt
Reference
Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

(2R)-2-(3-fluorophenyl)pyrrolidine Raw materials

(2R)-2-(3-fluorophenyl)pyrrolidine Preparation Products

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(CAS:920274-03-9)(2R)-2-(3-fluorophenyl)pyrrolidine
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:11
Price ($):167.0
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Additional information on (2R)-2-(3-fluorophenyl)pyrrolidine

Chemical Profile of (2R)-2-(3-fluorophenyl)pyrrolidine (CAS No. 920274-03-9)

(2R)-2-(3-fluorophenyl)pyrrolidine, identified by its CAS number 920274-03-9, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural uniqueness and potential applications in drug development. The presence of a fluorine atom at the 3-position of the phenyl ring and the specific stereochemistry at the pyrrolidine ring contribute to its distinct chemical and pharmacological properties.

The< strong>pyrrolidine core is a common motif in biologically active molecules, often found in natural products and synthetic drugs. Its cyclic structure with a nitrogen atom provides a scaffold that can interact with biological targets in various ways. In particular, the nitrogen atom can form hydrogen bonds, while the ring can adopt different conformations depending on the substituents attached to it. The stereochemistry at the 2-position, as indicated by the (R) configuration in (2R)-2-(3-fluorophenyl)pyrrolidine, plays a crucial role in determining its biological activity.

The< strong>3-fluorophenyl group introduces additional complexity to the molecule. Fluorine atoms are frequently used in drug design due to their ability to modulate electronic properties, metabolic stability, and binding affinity. The fluorine atom at the 3-position of the phenyl ring in this compound can influence both the electronic distribution and the spatial orientation of the aromatic system, which may affect its interaction with biological targets. Recent studies have shown that fluorinated aromatic rings can enhance binding affinity to proteins by increasing lipophilicity and reducing solvation energy.

Recent research has highlighted the potential of (2R)-2-(3-fluorophenyl)pyrrolidine as a lead compound for developing novel therapeutic agents. Its unique structural features make it a promising candidate for further investigation in various therapeutic areas. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The< strong>fluorine-containing moiety could be particularly important in modulating enzyme selectivity and improving drug-like properties such as bioavailability and metabolic stability.

In addition to its potential as an enzyme inhibitor, (2R)-2-(3-fluorophenyl)pyrrolidine has also been explored for its possible role in neurodegenerative diseases. The< strong>pyrrolidine scaffold is known to be present in several drugs used for treating neurological disorders, suggesting that this compound may have similar therapeutic effects. Preliminary studies have indicated that it may interact with specific neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of (2R)-2-(3-fluorophenyl)pyrrolidine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a larger scale. One common approach involves asymmetric hydrogenation of appropriately substituted pyrroles followed by functional group transformations to introduce the< strong>3-fluorophenyl group. These synthetic strategies require careful optimization to ensure high yield and enantioselectivity.

The pharmacokinetic properties of (2R)-2-(3-fluorophenyl)pyrrolidine are also of great interest. As mentioned earlier, the< strong>fluorine atom can significantly influence metabolic stability and distribution within the body. Computational studies have been employed to predict how this compound might be processed by enzymes such as cytochrome P450 enzymes, which are responsible for metabolizing many pharmaceuticals. Understanding these interactions is crucial for predicting drug efficacy and potential side effects.

In conclusion, (2R)-2-(3-fluorophenyl)pyrrolidine (CAS No. 920274-03-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features, including the< strong>pyrrolidine core and< strong>3-fluorophenyl substituent, make it an attractive candidate for further development into new therapeutic agents. Ongoing research continues to explore its applications in various therapeutic areas, particularly those involving inflammation and neurodegenerative diseases.

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(CAS:920274-03-9)(2R)-2-(3-fluorophenyl)pyrrolidine
A933496
Purity:99%
Quantity:1g
Price ($):167.0
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